(R)-phenyl(2-pyridinyl)methanamine
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Overview
Description
®-phenyl(2-pyridinyl)methanamine is a chiral amine compound that features a phenyl group and a pyridinyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-phenyl(2-pyridinyl)methanamine typically involves the condensation of 2-pyridinecarboxaldehyde with an appropriate amine, followed by reduction. One common method involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an anhydrous solvent like methanol or ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-phenyl(2-pyridinyl)methanamine may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods offer advantages in terms of yield, purity, and cost-effectiveness. For example, the use of a ruthenium-catalyzed [2+2+2] cycloaddition has been reported to produce high yields of pyridine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
®-phenyl(2-pyridinyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.
Scientific Research Applications
®-phenyl(2-pyridinyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of ®-phenyl(2-pyridinyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)methanamine: Similar structure but lacks the phenyl group.
2-aminopyridine: Contains the pyridine ring but lacks the methanamine backbone.
Phenylmethanamine: Contains the phenyl group but lacks the pyridine ring.
Uniqueness
®-phenyl(2-pyridinyl)methanamine is unique due to its combination of a phenyl group and a pyridinyl group attached to a chiral methanamine backbone. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
CAS No. |
339290-32-3 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
(R)-phenyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2/t12-/m1/s1 |
InChI Key |
BAEZXIOBOOEPOS-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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